4,5-Dibromothiophene-2-carbohydrazide
Overview
Description
4,5-Dibromothiophene-2-carbohydrazide is a chemical compound with the molecular formula C5H4Br2N2OS and a molecular weight of 299.97 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions and a carbohydrazide group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromothiophene-2-carbohydrazide typically involves the bromination of thiophene derivatives followed by the introduction of the carbohydrazide group. One common method involves the bromination of thiophene-2-carboxylic acid, followed by the conversion of the resulting 4,5-dibromothiophene-2-carboxylic acid to its corresponding acid chloride. This acid chloride is then reacted with hydrazine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbohydrazide group can be reduced to form corresponding amines.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically employed.
Major Products
Substitution Reactions: Products include various substituted thiophene derivatives.
Reduction Reactions: Products include amines and other reduced forms of the carbohydrazide group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
4,5-Dibromothiophene-2-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dibromothiophene-2-carbohydrazide depends on its specific applicationThe bromine atoms and the carbohydrazide group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4,5-Dibromothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
4,5-Dichlorothiophene-2-carbohydrazide: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
4,5-Diiodothiophene-2-carbohydrazide: Contains iodine atoms, which can significantly alter its chemical behavior and applications.
Thiophene-2-carbohydrazide:
The uniqueness of this compound lies in its specific combination of bromine atoms and the carbohydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dibromothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOOBRFZARVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361153 | |
Record name | 4,5-dibromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171851-25-5 | |
Record name | 4,5-dibromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171851-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 4,5-Dibromothiophene-2-carbohydrazide in the context of human Pim-1 kinase?
A1: The research paper investigates the crystal structure of human Pim-1 kinase in complex with this compound. [] This suggests that this compound acts as a ligand, potentially inhibiting the activity of Pim-1 kinase. Understanding this interaction at a molecular level is crucial as Pim-1 kinase is implicated in various cellular processes, including cell growth and survival, and is considered a potential target for cancer therapy. Further research is needed to confirm the inhibitory activity and explore the therapeutic potential of this compound or its derivatives.
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